
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound that contains a five-membered oxazole ring This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-keto ester or an α-haloketone, with an amide or nitrile.
Introduction of the Chloro and Propyl Groups: The chloro and propyl substituents can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the propyl group can be introduced via alkylation using propyl halides.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be accomplished by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Substitution: The chloro and propyl groups on the oxazole ring can participate in electrophilic substitution reactions, such as halogenation and alkylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are used. Reactions are often conducted in the presence of Lewis acids like aluminum chloride or iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols.
Halogenated and Alkylated Derivatives: Formed through electrophilic substitution reactions.
科学研究应用
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 4-chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The chloro and propyl groups on the oxazole ring influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
- 4-Chloro-5-(ethylsulfanylmethyl)-3-oxo-1,2-oxazole-2-carbonyl chloride
Uniqueness
4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride is unique due to its specific combination of chloro, propyl, and sulfonyl chloride functional groups. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the propyl group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C6H7Cl2NO3S |
|---|---|
分子量 |
244.09 g/mol |
IUPAC 名称 |
4-chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H7Cl2NO3S/c1-2-3-4-5(7)6(12-9-4)13(8,10)11/h2-3H2,1H3 |
InChI 键 |
GFEVYQDUORIHLO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NOC(=C1Cl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



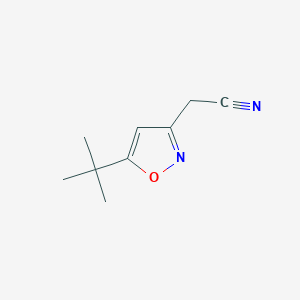

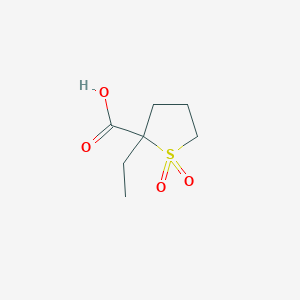
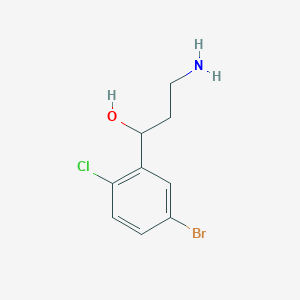
![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)


![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)

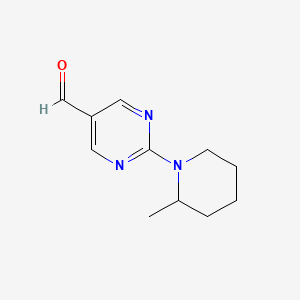
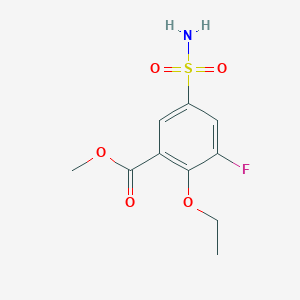
![3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13161814.png)
